Anthracene-2,6-diamine
Overview
Description
Anthracene-2,6-diamine, with the CAS Number 46710-42-3, has a molecular formula of C14H12N2 and a molecular weight of 208.26 . It is a chemical compound that is used in various applications .
Synthesis Analysis
The synthesis of this compound involves organometallic couplings using a Diels–Alder adduct of 2,6-dibromoanthracene . Another approach involves the use of Pd2(dba)3 as a catalyst .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 492.4±18.0 °C and a predicted density of 1.283±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Photodimerization and Photophysical Properties
Anthracene and its derivatives exhibit versatile photophysical and photochemical properties, making them valuable in various systems. They serve as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, and more. A significant feature is their ability to photodimerize under UV irradiation, which induces considerable changes in their physical properties, thus highlighting their role in preparative and structural aspects of photocycloaddition (H. Bouas-laurent et al., 2000).
Molecular Architectures
Anthracene's molecular panel-like shape and robust photophysical behavior make it a versatile building block for constructing functional molecules and molecular assemblies through covalent and non-covalent linkages. The intrinsic properties of anthracenes in multi-anthracene assemblies engender desirable chemical behaviors and properties (M. Yoshizawa & Jeremy K Klosterman, 2014).
Advanced Polymer Applications
Anthracene-containing polymers are utilized across numerous application areas due to their (tunable) luminescence, easy energy and charge transfer, and unique photo-and thermoreversible dimerization properties. The use of anthracene moieties in polymers is on the rise, driven by the need for more advanced materials (J. V. Damme & F. D. Prez, 2018).
Light-Healable Epoxy Polymers
Anthracene-based diamine crosslinkers are employed to cure commercially available monomers, producing photoreversible crosslinked epoxy polymers. These materials offer significant benefits for applications such as industrial coatings due to their light-stimulated healing capabilities and the wide range of wavelengths used in the healing process (T. Hughes et al., 2019).
Fluorescence Sensors for Water
Anthracene derivatives are designed as highly-sensitive fluorescence sensors for detecting trace amounts of water in various solvents, showcasing their utility in environmental and analytical chemistry (Y. Ooyama et al., 2014).
Sensitized Fluorescence Spectrometry
Anthracene sensitizers are utilized in a simple technique based on sensitized luminescence for detecting trace amounts of polynuclear aromatic compounds. This approach significantly improves the fluorescence signal of various compounds, illustrating its usefulness in screening complex samples (T. Vo‐Dinh & D. White, 1986).
Supramolecular Assemblies and Luminescent Properties
Anthracene's highly conjugated structure is utilized in fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages. These assemblies often show synergistic effects that enhance desired supramolecular and luminescent properties, making them applicable in host-guest chemistry, molecular sensing, light harvesting, and biomedical science (Jian-Hong Tang & Yu‐Wu Zhong, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Anthracene-2,6-diamine is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties .
Mode of Action
Anthracene derivatives are known for their intrinsic luminescent properties . They interact with light, leading to emission (luminescence, i.e., fluorescence or phosphorescence) and quenching . This interaction with light is a key aspect of their mode of action.
Biochemical Pathways
Anthracene derivatives, such as this compound, can affect various biochemical pathways. For instance, anthracene biodegradation by certain bacterial species involves different metabolic pathways . .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 4924±180 °C and a predicted density of 1283±006 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
Anthracene has been shown to induce oxidative stress and genetic toxicity at both the molecular and cellular levels . It causes the shrinkage of the catalase skeleton and alters the microenvironment of chromophores of catalase .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Anthracene-2,6-diamine are not well-studied. It is known that anthracene and its derivatives can interact with various biomolecules. For instance, anthracene has been shown to cause oxidative stress and genetic toxicity in earthworm primary coelomocytes . It is plausible that this compound may have similar interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Anthracene and its derivatives have been shown to interact with various biomolecules. For instance, anthracene was shown to interact with His74 by “arene-arene” force and bind to the DNA molecule by groove binding mode
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Anthracene and its derivatives have been studied for their effects over time
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Anthracene and its derivatives have been studied for their effects in animal models
Metabolic Pathways
Anthracene and its derivatives have been studied for their involvement in various metabolic pathways
Transport and Distribution
There is currently no specific information available on the transport and distribution of this compound within cells and tissues. Anthracene and its derivatives have been studied for their transport and distribution
Subcellular Localization
There is currently no specific information available on the subcellular localization of this compound. Anthracene and its derivatives have been studied for their subcellular localization
Properties
IUPAC Name |
anthracene-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOSWMZHKZFJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563403 | |
Record name | Anthracene-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46710-42-3 | |
Record name | Anthracene-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.